4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-9-18-19-15(11-6-17-20(2)14(11)16)21(9)7-10-3-4-12-13(5-10)23-8-22-12/h3-6H,7-8,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFNVHPAVWOKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC3=C(C=C2)OCO3)C4=C(N(N=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327912 | |
| Record name | 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-59-7 | |
| Record name | 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Benzodioxole moiety : Known for its antioxidant properties.
- Triazole ring : Implicated in various biological activities including antimicrobial and anticancer effects.
- Pyrazole component : Often associated with anti-inflammatory and analgesic properties.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity through various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability.
The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals. The compound's activity is comparable to that of ascorbic acid, a well-known antioxidant.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains using Minimum Inhibitory Concentration (MIC) methods.
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines.
These findings support the potential use of this compound in cancer therapeutics.
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism : The benzodioxole moiety scavenges free radicals, reducing oxidative stress.
- Antimicrobial Mechanism : The triazole ring may inhibit key enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
Case Studies
Several studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:
- Study on Triazole Derivatives : A research article demonstrated that triazole derivatives exhibit significant antibacterial activity against multi-drug resistant strains .
- Antioxidant Evaluation : Another study showcased a series of triazoles with enhanced antioxidant properties compared to traditional antioxidants like vitamin E .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
